1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
The compound contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Molecular Structure Analysis
The molecular structure of thiophene, a component of the compound, is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene-containing compounds are involved in various chemical reactions, depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Generation of Structurally Diverse Libraries
Research has explored the use of similar compounds as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These reactions have facilitated the synthesis of dithiocarbamates, thioethers, and a variety of heterocyclic compounds such as pyrazolines, pyridines, and benzodiazepines, which could have implications in pharmaceutical chemistry and materials science Roman, G. (2013). Acta Chimica Slovenica.
Development of Fluorescent Probes
Benzimidazolium salts derived from structurally similar compounds have been synthesized and characterized as excellent fluorescent probes for Fe3+ ions in aqueous media. These probes exhibit high selectivity and sensitivity, making them suitable for environmental monitoring and possibly for bioimaging applications Bishnoi, Swati, & Milton, M. D. (2017). Journal of Photochemistry and Photobiology A-chemistry.
Synthesis of Heterocyclic Compounds
There is ongoing research into the condensation reactions of compounds with structural similarities to synthesize new heterocyclic compounds. These studies aim to explore the chemical properties and reactions of these compounds, which could lead to new drug discoveries or advancements in chemical synthesis techniques Vaickelionienė, R., Mickevičius, V., & Mikulskiene, G. (2004). Chemistry of Heterocyclic Compounds.
Novel Organometallic Compounds
Research has been conducted on rhenium(I) complexes with ligands containing the pyridine moiety, similar to the compound . These studies focus on the synthesis, characterization, and potential applications of these complexes in catalysis, materials science, and possibly as therapeutic agents, given their DNA interaction and cytotoxicity profiles Varma, Reena R., et al. (2020). Journal of Molecular Structure.
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives have been explored for their antimicrobial and antioxidant activities. These derivatives are synthesized from precursors that include thiophen-2-yl groups, indicating the potential of such compounds in developing new pharmaceutical agents Flefel, E. M., et al. (2018). Molecules.
Mechanism of Action
The mechanism of action of thiophene-containing compounds can vary widely depending on the specific compound and its intended use. Some thiophene-containing compounds have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2OS.BrH/c1-14-8-9-15(2)16(12-14)20-13-19(22,17-6-5-11-23-17)21-10-4-3-7-18(20)21;/h5-6,8-9,11-12,22H,3-4,7,10,13H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPVEMGFGKRYMN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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